BenchChemオンラインストアへようこそ!

4-Phenyl-5-thio-3H-1,2-dithiole-3-thione

Neuroprotection Oxidative stress H₂S donors

4-Phenyl-5-thio-3H-1,2-dithiole-3-thione (synonyms: ADT-OH, desmethyl anethole trithione, dmADT, ACS 1; CAS 18274-81-2) is a synthetic aryl-dithiolethione belonging to the 3H-1,2-dithiole-3-thione (DTT) class of pseudoaromatic cyclic sulfur compounds. It is the O-demethylated phenolic metabolite of anethole dithiolethione (ADT, Sulfarlem) and serves as the most widely utilized scaffold for constructing slow-releasing organic hydrogen sulfide (H₂S) donors.

Molecular Formula C9H6S4
Molecular Weight 242.4 g/mol
Cat. No. B8060900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-5-thio-3H-1,2-dithiole-3-thione
Molecular FormulaC9H6S4
Molecular Weight242.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(=S)SSC2=S
InChIInChI=1S/C9H6S4/c10-8-7(9(11)13-12-8)6-4-2-1-3-5-6/h1-5,7H
InChIKeyQORUGWYKDIGNJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-5-thio-3H-1,2-dithiole-3-thione (ADT-OH) – Procurement-Relevant Structural and Pharmacological Baseline


4-Phenyl-5-thio-3H-1,2-dithiole-3-thione (synonyms: ADT-OH, desmethyl anethole trithione, dmADT, ACS 1; CAS 18274-81-2) is a synthetic aryl-dithiolethione belonging to the 3H-1,2-dithiole-3-thione (DTT) class of pseudoaromatic cyclic sulfur compounds. It is the O-demethylated phenolic metabolite of anethole dithiolethione (ADT, Sulfarlem) and serves as the most widely utilized scaffold for constructing slow-releasing organic hydrogen sulfide (H₂S) donors [1]. Unlike its parent compound ADT, which bears a p-methoxyphenyl substituent, ADT-OH carries a p-hydroxyphenyl group that confers a chemically addressable phenolic –OH handle, enabling facile esterification with therapeutic carboxylic acids to generate H₂S-releasing hybrid molecules [2]. The compound exhibits a molecular formula of C₉H₆OS₃ and a molecular weight of 226.35 g/mol, with characteristic solubility in DMSO (≥45 mg/mL), DMF (15 mg/mL), and ethanol (~1 mg/mL), but limited aqueous solubility .

Why Generic Substitution of 4-Phenyl-5-thio-3H-1,2-dithiole-3-thione with In-Class Dithiolethiones Fails for Research Procurement


Despite sharing the 3H-1,2-dithiole-3-thione core with analogs such as ADT (anethole dithiolethione), oltipraz (OLT), D3T, and TBD, ADT-OH cannot be freely interchanged with these compounds because the single –OH vs –OCH₃ substitution at the para-phenyl position creates a discrete bifurcation in derivatization chemistry, metabolic fate, H₂S release kinetics, and polypharmacology. ADT-OH's phenolic hydroxyl is the obligatory conjugation site for synthesizing clinically precedented H₂S-releasing hybrids (e.g., ATB-343, ATB-345, ACS 14, ACS 2), a synthetic route inaccessible to ADT's methyl ether [1]. In microsomal metabolism, ADT competes between O-demethylation (producing ADT-OH) and S-oxidation (producing H₂S), whereas ADT-OH bypasses the demethylation step and instead undergoes competitive phenyl-ring hydroxylation, yielding a distinct metabolite profile and a lower maximal H₂S yield [2]. Furthermore, ADT-OH exhibits sub-micromolar HDAC inhibition (IC₅₀ = 0.45 μM in HeLa nuclear extract) that is absent in the parent ADT pharmacophore [3], and its neuroprotection operates through an AMPK-suppression mechanism mechanistically divergent from inorganic H₂S donors such as NaHS [4]. These multi-dimensional divergences—synthetic, metabolic, and pharmacological—render generic in-class substitution scientifically invalid.

Quantitative Differentiation Evidence for 4-Phenyl-5-thio-3H-1,2-dithiole-3-thione vs. Closest Analogs and Alternatives


Neuroprotective Potency in HT22 Glutamate Toxicity: ADT-OH ≥5-Fold More Potent than Inorganic H₂S Donor NaHS with Mechanistically Distinct AMPK-Dependent Pathway

In HT22 hippocampal neuronal cells challenged with 5 mM glutamate to induce oxidative toxicity, ADT-OH at 10 μM provided neuroprotection comparable to ADT at 50 μM, and both organic donors were substantially more potent than the inorganic H₂S donor NaHS, which required 250 μM to achieve protective effects [1]. The maximum effective neuroprotective concentration of ADT-OH (10 μM) was 25-fold lower than that of NaHS (250 μM). Critically, ADT-OH's neuroprotection was not reversed by the KATP channel blocker glibenclamide (which fully abolished NaHS protection) and did not involve restoration of glutamate-depleted GSH levels—indicating a mechanistically orthogonal AMPK-suppression pathway inaccessible to NaHS [1]. This AMPK dependence was confirmed by the failure of compound C (an AMPK inhibitor) to further increase ADT-OH neuroprotection, whereas compound C additively enhanced NaHS protection [1].

Neuroprotection Oxidative stress H₂S donors

Sub-Micromolar HDAC Inhibition in HeLa Nuclear Extract: ADT-OH Achieves IC₅₀ = 0.45 μM Where the Parent ADT Pharmacophore Shows No Reported HDAC Activity

ADT-OH (designated as ADTOH in the source study) inhibited histone deacetylase (HDAC) enzymatic activity in HeLa cell nuclear extracts with an IC₅₀ of 0.45 μM after 60 minutes of incubation using a fluorometric assay [1]. This sub-micromolar HDAC inhibitory activity places ADT-OH in a comparable potency range to the clinically approved pan-HDAC inhibitor SAHA (vorinostat), which exhibits IC₅₀ values of ~10 nM for isolated HDAC1 and ~20 nM for HDAC3, but 2.63 ± 0.87 μM against A549 cell proliferation [2]. In contrast, the parent compound ADT (5-(p-methoxyphenyl)-3H-1,2-dithiole-3-thione) and other dithiolethiones such as D3T, OLT, and TBD have no reported HDAC inhibitory activity in peer-reviewed literature [1]. The HDAC inhibition by ADT-OH was accompanied by strong hyperacetylation of histone H4 in A549 cells, confirming target engagement in a cellular context [1].

HDAC inhibition Epigenetics Anticancer

Phenolic –OH Derivatization Handle: ADT-OH Enables H₂S-Releasing Hybrid Synthesis Inaccessible to the ADT Methyl Ether Parent

The p-hydroxyphenyl substituent of ADT-OH provides a chemically addressable phenolic oxygen that serves as the universal esterification site for generating H₂S-releasing therapeutic hybrids. This functional group is absent in ADT (p-methoxyphenyl), whose methyl ether cannot undergo direct esterification without prior O-demethylation—a metabolic step that itself produces ADT-OH as a metabolite [1]. Exploiting this handle, ADT-OH has been conjugated via ester bonds to diverse carboxylic acid-bearing therapeutics including: aspirin (yielding ACS 14), naproxen (yielding ATB-345), valproic acid (yielding ACS 2), and mesalamine (yielding ATB-429) [2]. Each of these hybrids has been characterized in peer-reviewed pharmacological studies for tissue-specific H₂S release with sustained kinetics, a synthetic strategy categorically precluded for ADT [2]. Quantitative comparison from microsomal metabolism studies confirms that ADT must first undergo CYP450-dependent O-demethylation to generate ADT-OH in situ—a competing pathway that diverts flux away from the S-oxidation route responsible for H₂S production, thereby reducing net H₂S yield from ADT [1].

Prodrug design H₂S-donor hybrids NSAID conjugation

Controlled H₂S Release Kinetics: ADT-OH Yields Lower Maximal H₂S than ADT under Microsomal Conditions, Enabling Sustained Tonic Signaling without Burst Toxicity

Under standardized incubation with NADPH-supplemented rat liver microsomes (100 μM substrate, 1 h, 37 °C), ADT produced H₂S at a yield of approximately 12% [1]. The eight ADT analogs tested—including dmADT (i.e., ADT-OH)—were generally less efficient H₂S donors than ADT under identical conditions, with the sole exception of o-OH-ADT, which gave similar yields [1]. The lower H₂S yield from ADT-OH (dmADT) is mechanistically attributable to competitive phenyl-ring hydroxylation detected by HPLC-MS (metabolite m/z = 242.9596, corresponding to dmADT + O), which diverts metabolic flux away from the C=S S-oxidation pathway that generates H₂S [1]. In stark contrast, inorganic H₂S donors such as NaHS undergo instantaneous hydrolysis in aqueous media, releasing H₂S in a large bolus within seconds to minutes—a pharmacokinetic profile associated with cytotoxicity at higher concentrations [2]. The slower, CYP450-dependent release from ADT-OH produces a tonic, sustained H₂S elevation that more closely mimics endogenous enzymatic H₂S production by cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) [2].

H₂S donors Sustained release Cytochrome P450 metabolism

FADD-Mediated Apoptosis in Melanoma: ADT-OH Suppresses Tumor Growth In Vivo at 10–30 mg/kg i.p. with a Mechanism Absent in Other Dithiolethiones

ADT-OH demonstrated dose-dependent cytotoxicity against multiple melanoma cell lines in vitro (A375 IC₅₀ > 40 μM; B16 IC₅₀ > 50 μM after 48 h by MTT assay) , but more importantly, it induced apoptosis through a mechanism not reported for ADT, D3T, OLT, or TBD: upregulation of FADD (Fas-associated protein with death domain) via suppression of the E3 ubiquitin ligase MKRN1, thereby blocking ubiquitin-induced FADD degradation [1]. The functional significance of this pathway was validated by the complete loss of ADT-OH therapeutic efficacy in FADD-knockout B16F0 cells and FADD-knockdown A375 cells [1]. In vivo, ADT-OH administered intraperitoneally at 10–30 mg/kg daily revealed potent anti-metastatic activity in three independent mouse models (MDA-MB-231 orthotopic xenograft, 4T1-Luci orthotopic model, and 4T1-Luci tail vein metastasis model) with limited effect on primary tumor growth and no significant impact on body weight . In a mouse xenograft melanoma model, tumor-specific FADD delivery via recombinant Salmonella (VNP-FADD) combined with low-dose ADT-OH treatment significantly inhibited tumor growth and induced cancer cell apoptosis [1].

Melanoma FADD Apoptosis In vivo xenograft

Solubility and Formulation Flexibility: ADT-OH DMSO Solubility ≥45 mg/mL Supports In Vitro and In Vivo Dosing Regimens Incompatible with Less Soluble Dithiolethiones

ADT-OH demonstrates a solubility of ≥45 mg/mL (approximately 198.8 mM) in DMSO, 15 mg/mL in DMF, and approximately 1 mg/mL in ethanol, with limited solubility in aqueous buffers . This solubility profile is notably superior to several in-class dithiolethiones: D3T and many substituted DTTs exhibit lower organic solvent solubility requiring sonication or heating for dissolution [1]. The DMSO solubility of ADT-OH at ≥45 mg/mL enables preparation of concentrated stock solutions (e.g., 10–100 mM) suitable for both in vitro cell culture experiments (where final DMSO concentration must remain ≤0.1% v/v) and in vivo intraperitoneal administration after appropriate dilution . Practical procurement consideration: different commercial sources report varying solubility values (DMSO: 5 mg/mL to 125 mg/mL), with the highest values achieved using ultrasonic dissolution and freshly opened anhydrous DMSO due to the hygroscopic nature of the solvent .

Solubility Formulation In vivo dosing

Evidence-Backed Research and Industrial Application Scenarios for 4-Phenyl-5-thio-3H-1,2-dithiole-3-thione (ADT-OH)


Sustained H₂S Donor for Neuroprotection Studies Targeting AMPK-Mediated Oxidative Stress Resistance

Researchers investigating neuronal protection against glutamate-induced oxidative toxicity should procure ADT-OH as the primary slow-releasing organic H₂S donor. At 10 μM, ADT-OH provides neuroprotection through AMPK suppression—a mechanism not shared by NaHS (which requires 250 μM and acts via KATP channels and GSH restoration) [1]. This enables experimental designs where the AMPK pathway is specifically interrogated without confounding KATP channel activation. HT22 hippocampal cells, primary cortical neurons, and organotypic slice cultures exposed to glutamate (5 mM) or oxidative stressors represent validated model systems for this application [1].

Parent Scaffold for H₂S-Releasing Hybrid Drug Design via Phenolic Esterification

Medicinal chemistry groups designing H₂S-releasing prodrugs of NSAIDs, HDAC inhibitors, or mesalamine must procure ADT-OH rather than ADT as the starting scaffold. The phenolic –OH group is the sole site for DCC/HOBt-mediated esterification with therapeutic carboxylic acids, a reaction that generates all literature-precedented H₂S-donor hybrids including ACS 14 (aspirin-ADT-OH), ATB-345 (naproxen-ADT-OH), ACS 2 (valproate-ADT-OH), and ATB-429 (mesalamine-ADT-OH) [2]. ADT cannot serve as a synthetic surrogate because its methyl ether is inert under these coupling conditions [2].

Dual-Mechanism Anticancer Agent Combining HDAC Inhibition with H₂S-Mediated Cytostatic Signaling

Cancer biology laboratories seeking a single-agent tool compound that simultaneously inhibits HDAC activity (IC₅₀ = 0.45 μM in HeLa nuclear extract) and releases H₂S in a sustained, CYP450-dependent manner should select ADT-OH [3]. This dual pharmacology is not available from any other individual dithiolethione (ADT, D3T, OLT, TBD lack HDAC inhibitory activity) or from conventional HDAC inhibitors (SAHA, TSA, romidepsin), which do not release H₂S [3]. Validated cell line models include A549 (NSCLC), HeLa (cervical), and MDA-MB-231 (triple-negative breast cancer), with A549 cells showing histone H4 hyperacetylation as a proximal pharmacodynamic biomarker [3].

FADD-Dependent Apoptosis Induction in Melanoma and Metastatic Cancer Models

Investigators studying extrinsic apoptosis pathways in melanoma should use ADT-OH as a chemical probe for FADD upregulation. ADT-OH uniquely suppresses MKRN1-mediated FADD ubiquitination and degradation, leading to caspase-8 activation—a mechanism confirmed by complete loss of efficacy in FADD-knockout B16F0 cells and FADD-knockdown A375 cells [4]. In vivo applications include MDA-MB-231 orthotopic xenografts, 4T1-Luci metastatic models, and B16F0 melanoma xenografts, with ADT-OH administered at 10–30 mg/kg i.p. daily, alone or in combination with FADD gene delivery (VNP-FADD) for synergistic tumor suppression [4]. This apoptosis mechanism is not engaged by any other dithiolethione tested to date [4].

Quote Request

Request a Quote for 4-Phenyl-5-thio-3H-1,2-dithiole-3-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.